Xanthinolnicotinat

Übersicht

Beschreibung

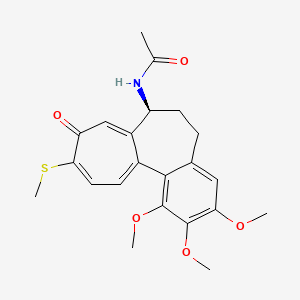

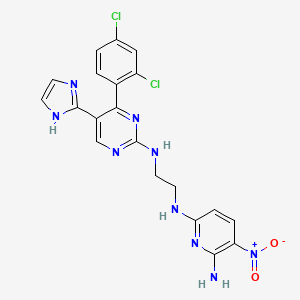

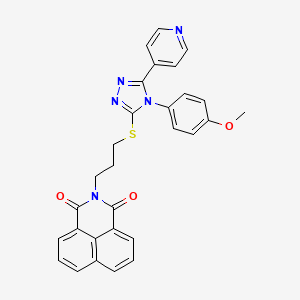

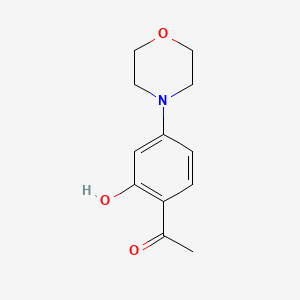

Xanthinol niacinate is a water-soluble derivative of niacin, also known as nicotinic acid. It is a compound formed by the combination of xanthinol and niacin. Xanthinol niacinate is primarily used as a vasodilator, which means it helps to widen blood vessels and improve blood flow. This compound is often found in dietary supplements and is known for its ability to enhance brain metabolism and energy levels .

Wissenschaftliche Forschungsanwendungen

Xanthinol Niacinat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zu Vasodilatatoren und ihren Wirkmechanismen verwendet.

Biologie: Forschungen zu Xanthinol Niacinat konzentrieren sich auf seine Auswirkungen auf den Zellstoffwechsel und die Energieproduktion.

Medizin: Xanthinol Niacinat wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie zerebrovaskulären Störungen, peripheren Gefäßerkrankungen und Hyperlipidämie untersucht. .

5. Wirkmechanismus

Der Wirkmechanismus von Xanthinol Niacinat beinhaltet seine Fähigkeit, als Vasodilatator zu wirken. Das positiv geladene Xanthinolion erleichtert den Transport von Nikotinsäure in Zellen, wo es den Zellstoffwechsel über Nukleotide wie Nicotinamid-Adenin-Dinukleotid und Nicotinamid-Adenin-Dinukleotidphosphat beeinflusst. Diese Nukleotide sind Coenzyme für viele Proteine, die an der Gewebsatmung und Energieproduktion beteiligt sind. Infolgedessen erhöht Xanthinol Niacinat den Glukosestoffwechsel und die Energiegewinnung, was zu einer verbesserten Durchblutung und Sauerstoffversorgung der Gewebe führt .

Ähnliche Verbindungen:

Niacin (Nikotinsäure): Niacin ist die Stammverbindung von Xanthinol Niacinat und wird ebenfalls als Vasodilatator und Cholesterinsenker verwendet.

Theophyllin: Theophyllin ist ein Bronchodilatator und ein Vorläufer von Xanthinol. Es wird zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung verwendet.

Pentoxifyllin: Pentoxifyllin ist ein weiterer Vasodilatator, der die Durchblutung verbessert und zur Behandlung von peripheren Gefäßerkrankungen verwendet wird

Einzigartigkeit von Xanthinol Niacinat: Xanthinol Niacinat ist einzigartig aufgrund seiner doppelten Wirkung als Vasodilatator und Metabolismus-Enhancer. Im Gegensatz zu Niacin, das in erster Linie den Cholesterinspiegel senkt, verbessert Xanthinol Niacinat auch den Gehirnstoffwechsel und die Energielevel signifikant. Seine Fähigkeit, leicht Zellmembranen zu durchqueren und den Glukosestoffwechsel zu verbessern, macht es zu einer wertvollen Verbindung sowohl im medizinischen als auch im Forschungsbereich .

Wirkmechanismus

Target of Action

Xanthinol niacinate primarily targets the cell metabolism and vascular system . It is a potent vasodilator that can easily pass through the cell membrane . Once inside the cell, it influences glucose metabolism, resulting in increased energy .

Mode of Action

The positively charged xanthinol ion is thought to aid the transportation of nicotinic acid into the cell, as the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to its influence on cell metabolism through the nucleotides NAD and NADP . Nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle), also plays a role . The effect of xanthinol niacinate causes an increase in glucose metabolism and energy gain .

Biochemical Pathways

The biochemical pathways affected by xanthinol niacinate include the Embden-Meyerhof pathway and the citrate cycle . These pathways are involved in tissue respiration and energy production .

Pharmacokinetics

Xanthinol niacinate is readily absorbed in the body with an absorption half-life of 0.4 hours . After absorption, xanthinol niacinate rapidly degrades into the negatively charged nicotinic acid and the positively charged xanthinol ion . The volume of distribution of xanthinol is 0.93 L/kg .

Result of Action

The use of xanthinol niacinate increases blood flow in the vascular beds . This action allows for an elevated rate of blood flow in the brain, which helps improve memory function, concentration, and awareness . It also enhances cell metabolism and oxygen supply in the brain by increasing ATP in erythrocytes, which allows for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, improving oxygenation of surrounding tissue .

Biochemische Analyse

Biochemical Properties

Xanthinol Niacinate interacts with various biomolecules to exert its effects. The positively charged xanthinol ion is thought to facilitate the transportation of nicotinic acid into the cell, as the latter cannot freely diffuse through the cell membrane . This interaction influences cell metabolism through the nucleotides NAD and NADP .

Cellular Effects

Xanthinol Niacinate has significant effects on various types of cells and cellular processes. It enhances cell metabolism and oxygen supply in the brain by increasing ATP in erythrocytes . This allows for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, improving oxygenation of surrounding tissue .

Molecular Mechanism

The mechanism of action of Xanthinol Niacinate is related to its influence on cell metabolism through the nucleotides NAD and NADP . Nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle), causes an increase in glucose metabolism and energy gain .

Temporal Effects in Laboratory Settings

After absorption, Xanthinol Niacinate rapidly degrades into the negatively charged nicotinic acid and the positively charged xanthinol ion .

Dosage Effects in Animal Models

It is known that Xanthinol Niacinate is used to improve capillary blood flow in regions where capillaries are partly obstructed due to pathological processes .

Metabolic Pathways

Xanthinol Niacinate is involved in the metabolism of glucose, influencing the cell metabolism through the nucleotides NAD and NADP . It also interacts with nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle) .

Transport and Distribution

Xanthinol Niacinate is known to easily pass through the cell membrane . Once inside the cell, it increases glucose metabolism, resulting in increased energy

Subcellular Localization

Given its ability to easily pass through the cell membrane , it is likely that it is distributed throughout the cell where it can interact with various biomolecules to exert its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of xanthinol niacinate involves the reaction of xanthinol with nicotinic acid. Xanthinol is a derivative of theophylline, and its preparation involves the modification of the theophylline structure to introduce a hydroxyethyl group. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction between xanthinol and nicotinic acid .

Industrial Production Methods: In industrial settings, the production of xanthinol niacinate is carried out in large-scale reactors where the reactants are combined under controlled conditions. The process involves the purification of the final product to ensure its quality and efficacy. The industrial production methods are designed to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xanthinol Niacinat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine metabolische Aktivität und therapeutische Wirkungen unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Xanthinol Niacinat zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in Reduktionsreaktionen verwendet.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im Xanthinol Niacinat-Molekül durch andere Gruppen, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung oxidierter Derivate von Xanthinol Niacinat führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .

Vergleich Mit ähnlichen Verbindungen

Niacin (Nicotinic Acid): Niacin is the parent compound of xanthinol niacinate and is also used as a vasodilator and cholesterol-lowering agent.

Theophylline: Theophylline is a bronchodilator and a precursor to xanthinol. It is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Pentoxifylline: Pentoxifylline is another vasodilator that improves blood flow and is used to treat peripheral vascular diseases

Uniqueness of Xanthinol Niacinate: Xanthinol niacinate is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily lowers cholesterol levels, xanthinol niacinate also significantly improves brain metabolism and energy levels. Its ability to easily pass through cell membranes and enhance glucose metabolism makes it a valuable compound in both medical and research settings .

Eigenschaften

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMAHVDJHFBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023743 | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

437-74-1 | |

| Record name | Xanthinol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xantinol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.